molecular formula C15H22O2 B13794169 2,2-Dimethylpentyl 2-phenylacetate CAS No. 5458-35-5

2,2-Dimethylpentyl 2-phenylacetate

Cat. No.: B13794169
CAS No.: 5458-35-5
M. Wt: 234.33 g/mol
InChI Key: RHZRKWRJMMAMTC-UHFFFAOYSA-N
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Description

2,2-Dimethylpentyl 2-phenylacetate is an organic compound with the molecular formula C15H22O2. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its unique structural features, which include a dimethylpentyl group and a phenylacetate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpentyl 2-phenylacetate typically involves the esterification of phenylacetic acid with 2,2-dimethylpentanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpentyl 2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted by other nucleophiles, such as amines or alcohols, to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.

Major Products Formed

    Oxidation: Phenylacetic acid and 2,2-dimethylpentanol.

    Reduction: 2,2-Dimethylpentanol.

    Substitution: Various amides or esters, depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethylpentyl 2-phenylacetate is utilized in several scientific research fields:

    Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and substrate specificity.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpentyl 2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release phenylacetic acid and 2,2-dimethylpentanol, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl phenylacetate: Similar ester with an ethyl group instead of a dimethylpentyl group.

    Methyl phenylacetate: Similar ester with a methyl group.

    Phenylacetic acid: The parent acid of the ester.

Uniqueness

2,2-Dimethylpentyl 2-phenylacetate is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the dimethylpentyl group provides steric hindrance, affecting the reactivity and stability of the ester. This makes it a valuable compound for studying the effects of steric factors on chemical reactions and biological interactions.

Properties

CAS No.

5458-35-5

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2,2-dimethylpentyl 2-phenylacetate

InChI

InChI=1S/C15H22O2/c1-4-10-15(2,3)12-17-14(16)11-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3

InChI Key

RHZRKWRJMMAMTC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)COC(=O)CC1=CC=CC=C1

Origin of Product

United States

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